Cas no 1252594-51-6 (Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride)

Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride 化学的及び物理的性質
名前と識別子
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- Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride
- (OC-6-33)-Dichlorobis[3-[(cyclohexylimino-κN)methyl][1,1′-biphenyl]-2-olato-κO]zirconium (ACI)
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- インチ: 1S/2C19H21NO.2ClH.Zr/c2*21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15;;;/h2*1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2;2*1H;/q;;;;+8/p-4/b2*20-14+;;;
- InChIKey: ARCFCLNDGBSKPF-YDZMCHMWSA-J
- SMILES: Cl[Zr+4]12(OC3=C(C4C=CC=CC=4)C=CC=C3C=[N]1C1CCCCC1)(OC1=C(C3C=CC=CC=3)C=CC=C1C=[N]2C1CCCCC1)Cl
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB525467-5 mg |
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride; . |
1252594-51-6 | 5mg |
€166.00 | 2023-06-14 | ||
abcr | AB525467-25mg |
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride; . |
1252594-51-6 | 25mg |
€430.00 | 2025-02-20 | ||
abcr | AB525467-25 mg |
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride; . |
1252594-51-6 | 25mg |
€430.00 | 2023-06-14 | ||
abcr | AB525467-5mg |
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride; . |
1252594-51-6 | 5mg |
€166.00 | 2025-02-20 |
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichlorideに関する追加情報
Introduction to Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride (CAS No. 1252594-51-6)
Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride, with the CAS number 1252594-51-6, is a specialized organometallic compound that has garnered significant attention in the field of catalysis and material science. This compound, featuring a zirconium(IV) center coordinated to two N-3-phenylsalicylidene-cyclohexylamine ligands and two chloride ions, exhibits unique electronic and steric properties that make it highly valuable in various applications.
The molecular structure of Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride is characterized by its bidentate ligand system, which provides excellent steric hindrance and electronic tunability. This feature is particularly advantageous in catalytic processes, where precise control over reaction conditions is crucial. The presence of the phenyl group in the salicylidene ligand enhances the compound's ability to participate in π-stacking interactions, further influencing its catalytic behavior.
In recent years, there has been a growing interest in the development of zirconium-based catalysts due to their high activity and selectivity in various organic transformations. Research has demonstrated that compounds like Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride can serve as effective catalysts for polymerization reactions, including olefin polymerization and ring-opening polymerization of cyclic esters. These reactions are fundamental in the production of high-performance polymers used in industries ranging from automotive to electronics.
One of the most notable applications of this compound is in the catalytic polymerization of ethylene and propylene. Studies have shown that when used as a catalyst precursor, it can produce polymers with tailored molecular weights and distributions, which are critical for optimizing material properties. The steric environment provided by the cyclohexylamine groups helps to control the propagation rate and chain length of the growing polymer chains, leading to materials with enhanced mechanical strength and thermal stability.
The electronic properties of Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride also make it a promising candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transfer and stabilize reactive intermediates suggests that it could improve the efficiency and longevity of these devices.
Furthermore, the compound has been investigated for its role in cross-coupling reactions, which are essential for constructing complex organic molecules. The zirconium center acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds under mild conditions. This capability is particularly useful in pharmaceutical synthesis, where cross-coupling reactions are frequently employed to build biaryl structures found in many active pharmaceutical ingredients (APIs).
Recent advancements in computational chemistry have also contributed to a deeper understanding of the mechanistic aspects of Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride. Molecular modeling studies have revealed insights into how the ligands interact with substrates and how this interaction influences catalytic activity. These insights are crucial for designing next-generation catalysts with improved performance characteristics.
The synthesis of this compound involves carefully controlled conditions to ensure high yield and purity. Typically, zirconium dichloride reacts with N-3-phenylsalicylidene-cyclohexylamine under inert conditions to form the desired complex. Purification techniques such as column chromatography are often employed to isolate the product from any byproducts or impurities.
In conclusion, Bis(N-3-phenylsalicylidene-cyclohexylamine)-zirconium(IV)-dichloride (CAS No. 1252594-51-6) is a versatile organometallic compound with significant potential in catalysis and material science. Its unique structural features enable it to participate in a wide range of reactions, making it invaluable for industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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